molecular formula C16H16ClN5O2S B5495168 N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5495168
M. Wt: 377.8 g/mol
InChI Key: LIVQTDZBUNQYLD-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a pyridine ring, a furan ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the chlorination of pyridine, followed by the formation of the triazole ring through cyclization reactions. The furan ring can be introduced via a coupling reaction, and the final step involves the formation of the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. It could be tested for antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its various functional groups might interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-PHENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups and rings, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-10(2)22-15(12-4-3-7-24-12)20-21-16(22)25-9-14(23)19-13-6-5-11(17)8-18-13/h3-8,10H,9H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVQTDZBUNQYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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